Decaplanin - 126985-51-1

Decaplanin

Catalog Number: EVT-1552774
CAS Number: 126985-51-1
Molecular Formula: C72H86ClN9O28
Molecular Weight: 1560.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Decaplanin is a natural product found in Amycolatopsis decaplanina and Amycolatopsis regifaucium with data available.
Synthesis Analysis

Methods and Technical Details

The synthesis of Decaplanin involves the fermentation of specific actinomycete cultures under controlled aerobic conditions. The process includes:

  1. Cultivation: The actinomycete culture is grown in an aqueous medium conducive to producing Decaplanin.
  2. Purification: After fermentation, Decaplanin is extracted and purified to obtain crystalline forms of the compound. This purification often involves several chromatographic techniques to isolate the active ingredient from other metabolites and impurities.

Industrial Production

In industrial settings, the production of Decaplanin follows similar steps but may utilize larger bioreactors to increase yield. The fermentation process is optimized for factors such as temperature, pH, and nutrient availability to maximize antibiotic production.

Molecular Structure Analysis

Structure and Data

Decaplanin has a complex molecular structure characterized by a large glycopeptide backbone. Its molecular formula is C72H86ClN9O28C_{72}H_{86}ClN_9O_{28} with a molecular weight of approximately 1560.9 g/mol. The structure includes multiple functional groups that contribute to its biological activity.

  • InChI Key: SJSZMXQSCZCGFO-UHFFFAOYSA-N
  • CAS Numbers: 126985-51-1, 128441-18-9

The structural complexity allows Decaplanin to interact effectively with bacterial cell walls, making it a potent antibiotic .

Chemical Reactions Analysis

Reactions and Technical Details

Decaplanin undergoes various chemical reactions that can modify its structure:

  1. Oxidation: Under specific conditions, Decaplanin can be oxidized to form different metabolites which may have altered biological activity.
  2. Reduction: Reduction reactions can lead to changes in the glycopeptide structure.
  3. Substitution: Substitution reactions can occur at certain sites on the molecule, potentially enhancing or diminishing its antibacterial properties.

The major products formed from these reactions include modified glycopeptides that may exhibit different levels of antibiotic efficacy.

Mechanism of Action

Decaplanin exerts its antibacterial effects primarily through inhibition of cell wall synthesis in bacteria. The mechanism involves:

  1. Binding: It binds specifically to the D-alanyl-D-alanine terminus of peptidoglycan precursors.
  2. Inhibition of Transglycosylation: This binding prevents the incorporation of these precursors into the growing bacterial cell wall.
  3. Cell Lysis: As a result, bacterial cells become unable to maintain their structural integrity, leading to cell lysis and death.

This mechanism is particularly effective against Gram-positive bacteria, including strains resistant to other antibiotics .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents depending on pH.

Chemical Properties

  • Stability: Decaplanin is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: It can participate in various chemical reactions as described above (oxidation, reduction, substitution).

Relevant data on these properties are crucial for understanding how Decaplanin can be utilized effectively in clinical settings .

Applications

Scientific Uses

Decaplanin's primary application lies in its use as an antibiotic in clinical settings for treating infections caused by resistant Gram-positive bacteria. Its effectiveness against strains like methicillin-resistant Staphylococcus aureus makes it a valuable agent in antibiotic therapy.

Additionally, research into its synthesis and modification continues to explore potential derivatives that may enhance its efficacy or broaden its spectrum of activity against other pathogens .

Introduction to Decaplanin

Discovery and Historical Context of Glycopeptide Antibiotics

Glycopeptide antibiotics (GPAs) emerged as critical therapeutic agents against Gram-positive pathogens in the mid-20th century. Vancomycin, the first clinically deployed GPA, was isolated from Amycolatopsis orientalis in 1953 and approved in 1958 [1] [5]. Teicoplanin, discovered in 1978 from Actinoplanes teichomyceticus, offered enhanced pharmacokinetics and potency due to its lipophilic side chain [1] [6]. By the late 1980s, rising vancomycin resistance in enterococci (VRE) intensified the search for novel GPAs. Decaplanin (initially designated M86-1410) was identified in 1992 as a structurally distinct natural product during this era of expanded antibiotic discovery [7]. Its isolation reflected efforts to address the evolving resistance landscape, particularly against Enterococcus species and coagulase-negative staphylococci showing reduced susceptibility to earlier GPAs.

Table 1: Discovery Timeline of Key Glycopeptide Antibiotics

AntibioticYear Introduced/DiscoveredProducer OrganismKey Clinical Milestone
Vancomycin1958Amycolatopsis orientalisFirst GPA; became primary treatment for MRSA
Teicoplanin1984 (Europe)Actinoplanes teichomyceticusIntroduced lipoglycopeptide class
Decaplanin1992Not specified in literatureIdentified via in vitro screening vs. resistant strains
Telavancin2009 (FDA)Semisynthetic (Vancomycin)Second-generation lipoglycopeptide

Classification of Decaplanin in Antimicrobial Taxonomy

Decaplanin belongs to the glycopeptide antibiotic class (J01X ATC code), characterized by a heptapeptide core with extensive oxidative cross-linking and glycosylation [3]. Unlike lipoglycopeptides (e.g., teicoplanin, dalbavancin), Decaplanin lacks a fatty acyl side chain, positioning it within the Type I GPAs alongside vancomycin and chloroeremomycin [3] [9]. Its antimicrobial spectrum is primarily restricted to Gram-positive bacteria due to its mechanism of action: binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, inhibiting cell wall transglycosylation and transpeptidation [3] [6].

Table 2: In Vitro Antimicrobial Spectrum of Decaplanin(MIC₉₀ values in μg/mL based on [7])

Bacterial SpeciesDecaplanin MIC₉₀Comparative Activity
Staphylococcus aureus0.12–4 μg/mLPotent activity comparable to vancomycin
Enterococcus faecalis/faecium0.12–4 μg/mLActive against most strains; exceptions noted below
Streptococcus spp.≤0.25 μg/mLHighly active
Listeria monocytogenes≤1 μg/mLHighly active
Bacillus spp.≤1 μg/mLHighly active
Selected Enterococcus spp.16 μg/mLSubpopulations showing reduced susceptibility
Staphylococcus haemolyticus8 μg/mLReduced activity vs. other staphylococci

Structural Differentiation from Vancomycin and Teicoplanin

Decaplanin shares the conserved GPA heptapeptide backbone but exhibits distinct structural features that influence its target binding and physicochemical properties:

  • Core Heptapeptide and Cross-Links:Like vancomycin, Decaplanin contains a heptapeptide scaffold with three characteristic cross-links: two diaryl ether bonds (residues 2–4 and 4–6) and one biaryl carbon-carbon bond (residues 5–7). This creates the rigid, cup-shaped structure essential for D-Ala-D-Ala binding [9] [10]. Teicoplanin possesses a fourth cross-link (aryl ether between residues 1–3), enhancing structural rigidity [6] [9]. Decaplanin’s cross-linking pattern aligns more closely with vancomycin.

  • Glycosylation:Decaplanin’s glycosylation pattern differs significantly:

  • Vancomycin: Disaccharide (vancosamine-glucose) attached to residue 4.
  • Teicoplanin: Three monosaccharides, including an N-acylglucosamine with a fatty acid chain at residue 4.
  • Decaplanin: Specific glycosylation not fully detailed in literature, but studies indicate it lacks the lipophilic acylglucosamine moiety characteristic of teicoplanin and later lipoglycopeptides [7] [9]. This absence suggests lower membrane anchoring potential.
  • Halogenation and Other Modifications:Vancomycin and teicoplanin are dichlorinated (typically at residues 2 and 6). While Decaplanin’s halogenation status isn’t explicitly detailed in the available literature, its activity profile suggests conserved chlorination critical for hydrogen bonding to D-Ala-D-Ala [6] [10]. No N-terminal methylation or sulfation (seen in GPA variants like A47934) is reported for Decaplanin.

Table 3: Structural Comparison of Decaplanin with Reference GPAs

Structural FeatureDecaplaninVancomycinTeicoplanin
Heptapeptide Cross-links3 (2 C-O-C, 1 C-C)3 (2 C-O-C, 1 C-C)4 (3 C-O-C, 1 C-C)
Residue 1Likely Leu/Asn-typeLeucine4-Hydroxyphenylglycine (Hpg)
GlycosylationPresumed glycosylatedDisaccharide (Residue 4)Trisaccharide; Lipid chain on GlcNAc (Residue 4)
Lipophilic ModificationAbsentAbsentPresent (C10-C11 acyl chain)
Key Functional GroupsD-Ala-D-Ala binding pocketD-Ala-D-Ala binding pocketD-Ala-D-Ala binding pocket

The absence of a lipid tail in Decaplanin structurally differentiates it from lipoglycopeptides like teicoplanin, telavancin, and dalbavancin. This likely explains its lack of the secondary mechanism of action (membrane depolarization/permeabilization) attributed to lipoglycopeptides [3] [6]. Its activity relies solely on D-Ala-D-Ala binding, similar to vancomycin, making it susceptible to resistance mechanisms involving D-Ala-D-Lac or D-Ala-D-Ser peptidoglycan precursor modification [4] [6].

Properties

CAS Number

126985-51-1

Product Name

Decaplanin

IUPAC Name

2-(4-amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-15-chloro-48-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid

Molecular Formula

C72H86ClN9O28

Molecular Weight

1560.9 g/mol

InChI

InChI=1S/C72H86ClN9O28/c1-25(2)15-37(76-6)63(95)81-51-54(89)30-10-14-41(36(73)17-30)106-43-19-31-18-42(60(43)109-71-61(57(92)55(90)44(24-83)107-71)110-70-58(93)56(91)53(88)26(3)104-70)105-33-11-7-28(8-12-33)59(108-46-23-72(5,75)62(94)27(4)103-46)52-68(100)80-50(69(101)102)35-20-32(84)21-40(86)47(35)34-16-29(9-13-39(34)85)48(65(97)82-52)79-66(98)49(31)78-64(96)38(22-45(74)87)77-67(51)99/h7-14,16-21,25-27,37-38,44,46,48-59,61-62,70-71,76,83-86,88-94H,15,22-24,75H2,1-6H3,(H2,74,87)(H,77,99)(H,78,96)(H,79,98)(H,80,100)(H,81,95)(H,82,97)(H,101,102)

InChI Key

SJSZMXQSCZCGFO-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)OC1CC(C(C(O1)C)O)(C)N)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)O)O)O

Synonyms

MM 47761
MM-47761

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)OC1CC(C(C(O1)C)O)(C)N)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.